N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide is a complex organic compound that features a bipyridine moiety and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative, which is then subjected to a series of reactions including alkylation, amidation, and cyanation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bipyridine and cyanophenyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized bipyridine and cyanophenyl derivatives.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound can be used in studies involving protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The cyanophenyl group may interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-CYANOPHENYL N-(2,6-DIISOPROPYLPHENYL)CARBAMATE
- 4-CYANOPHENYL N-(2,6-DIETHYLPHENYL)CARBAMATE
- 4-CYANOPHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide is unique due to its combination of a bipyridine moiety and a cyanophenyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-11-17-5-3-16(4-6-17)7-8-21(26)25-13-18-10-20(15-24-12-18)19-2-1-9-23-14-19/h1-6,9-10,12,14-15H,7-8,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQDRGJDEVFDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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